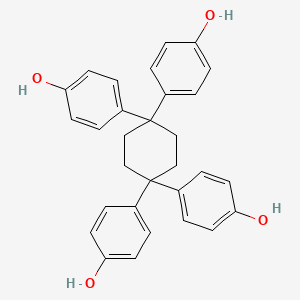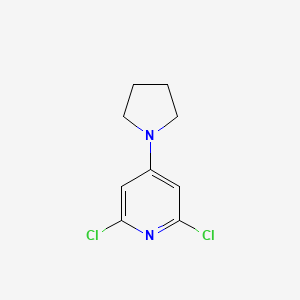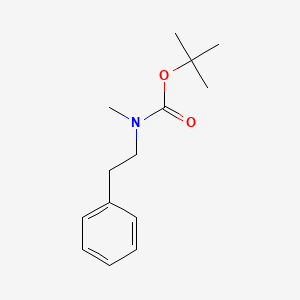
N-Boc,N-methyl phenethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc,N-methyl phenethylamine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amine. The Boc group is widely used in organic synthesis to protect amines due to its stability under various conditions and ease of removal. This compound is significant in synthetic chemistry, particularly in the preparation of complex molecules where selective protection and deprotection of functional groups are required.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc,N-methyl phenethylamine typically involves the reaction of phenethylamine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile or tetrahydrofuran (THF), at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound often employ similar reaction conditions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The process may also involve the use of eco-friendly solvents and catalysts to align with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc,N-methyl phenethylamine undergoes several types of chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, allowing selective oxidation of other functional groups in the molecule.
Reduction: The compound can be reduced using mild reducing agents without affecting the Boc group.
Substitution: Nucleophilic substitution reactions can occur at the phenethylamine moiety, with the Boc group providing protection to the amine.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reductions, various oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The reaction conditions are typically mild to prevent the removal of the Boc group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the phenethylamine moiety can yield the corresponding amine, while oxidation can produce a variety of oxidized derivatives .
Aplicaciones Científicas De Investigación
N-Boc,N-methyl phenethylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein interactions, where the Boc group provides selective protection of amine functionalities.
Medicine: Utilized in the synthesis of drug candidates, where the Boc group helps in the selective modification of amine-containing compounds.
Mecanismo De Acción
The mechanism of action of N-Boc,N-methyl phenethylamine primarily involves the protection of the amine group by the Boc group. The Boc group stabilizes the amine under various reaction conditions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other Boc-protected amines, such as tert-butoxycarbonyl-protected aniline and tert-butoxycarbonyl-protected benzylamine. These compounds share the common feature of having a Boc group protecting the amine functionality .
Uniqueness
N-Boc,N-methyl phenethylamine is unique due to its specific structure, which includes a phenethylamine moiety. This structure provides distinct reactivity and properties compared to other Boc-protected amines, making it valuable in specific synthetic applications .
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-(2-phenylethyl)carbamate |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)15(4)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Clave InChI |
XZMHPMVKYIOAMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
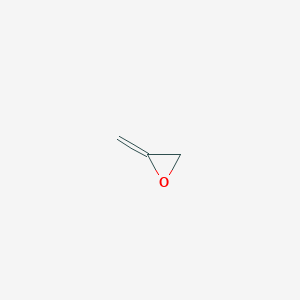
![9-Bromo-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole](/img/structure/B8577112.png)
![6-Chloro-1,4-dihydro-benzo[d][1,3]oxazin-2-one](/img/structure/B8577120.png)



![4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester](/img/structure/B8577148.png)
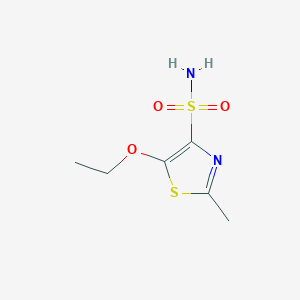
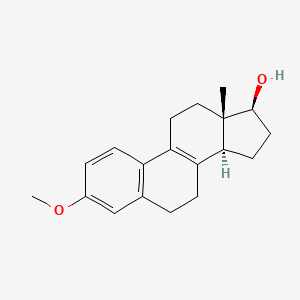

![Tert-butyl 4-[(5-bromopyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B8577184.png)
![7-[Carbamoyl(4-hydroxynonyl)amino]heptanoic acid](/img/structure/B8577195.png)
